p-OctylphenylPhosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

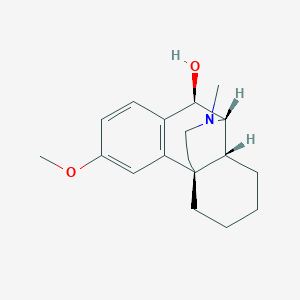

Structure

3D Structure

Properties

Molecular Formula |

C18H25NO2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |

InChI |

InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |

InChI Key |

VHADEHXKPTVSKZ-DZJNRPSUSA-N |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |

Canonical SMILES |

CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Environmental Fate and Degradation of p-Octylphenyl Phosphate: A Technical Guide

Topic: Environmental Fate and Degradation of p-Octylphenyl Phosphate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

p-Octylphenyl Phosphate (p-OPP) represents a critical class of organophosphorus degradation intermediates derived from industrial flame retardants (e.g., tris(4-octylphenyl) phosphate) and specialized ion-selective electrode (ISE) sensors. While often overlooked in favor of its parent compounds or its toxic terminal metabolite (4-tert-octylphenol ), the phosphate ester form dictates the transport, bioavailability, and remediation potential of the contamination plume.

This guide provides a rigorous technical analysis of the abiotic and biotic degradation pathways of p-OPP. It establishes a validated analytical framework for its quantification in complex matrices, emphasizing the transition from the phosphate ester to the endocrine-disrupting phenol.

Chemical Identity & Physicochemical Drivers

To predict environmental fate, one must first understand the molecule's amphiphilic nature. p-OPP exists primarily in two forms in the environment: the Mono-(4-octylphenyl) phosphate (MOPP) and the Di-(4-octylphenyl) phosphate (DOPP) .

| Property | Mono-(4-octylphenyl) Phosphate | Di-(4-octylphenyl) Phosphate | Relevance to Fate |

| Structure | Amphiphilic (Polar head, Lipophilic tail) | Highly Lipophilic | MOPP is mobile in water; DOPP binds to sediment. |

| pKa (approx) | 1.5 (1st), 6.5 (2nd) | ~1.5 | At env. pH (6-8), MOPP is anionic; DOPP is neutral/anionic. |

| Log K_ow | ~3.5 - 4.2 (Estimated) | > 6.0 (Estimated) | High sorption potential for DOPP; MOPP acts as a surfactant. |

| Solubility | Moderate (pH dependent) | Low | MOPP concentrates at air-water interfaces. |

Critical Insight: The degradation rate is often limited by bioavailability. DOPP partitions rapidly into organic carbon in soil/sediment, shielding it from hydrolysis, whereas MOPP remains in the aqueous phase, susceptible to enzymatic attack.

Degradation Pathways: Mechanisms & Kinetics

The degradation of p-OPP is defined by the cleavage of the phosphoester bond (

3.1. Hydrolysis (Abiotic)

Hydrolysis is the baseline degradation mechanism, highly dependent on pH.

-

Acidic Conditions (pH < 4): Slow. Protonation of the ester oxygen facilitates nucleophilic attack by water, but the reaction is kinetically sluggish.

-

Neutral Conditions (pH 7): Extremely slow. The anionic repulsion between the phosphate headgroup and nucleophiles (OH-) inhibits attack.

-

Alkaline Conditions (pH > 9): Rapid. Hydroxide ions (

) act as potent nucleophiles, attacking the phosphorus center.

Reaction:

3.2. Biodegradation (Biotic)

This is the dominant pathway in surface waters and soils. Microorganisms (e.g., Pseudomonas spp., Sphingomonas) express phosphotriesterases and phosphatases that cleave the ester bond to utilize the phosphate group as a nutrient source.

-

Mechanism: Zinc-dependent metalloenzymes activate the water molecule for nucleophilic attack on the phosphorus.

-

Terminal Metabolite: 4-tert-Octylphenol (4-t-OP) .

-

Risk: Unlike the phosphate ester, 4-t-OP is a potent xenoestrogen and is persistent in anaerobic sediments.

-

3.3. Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation from the parent tri-ester to the terminal phenol.

Figure 1: Stepwise degradation pathway of octylphenyl phosphates. The transition from MOPP to Octylphenol is often the rate-limiting step in phosphate-limited environments.

Analytical Protocol: Quantification in Environmental Matrices

Senior Scientist Note: Accurate quantification of p-OPP requires preventing in-source fragmentation (which mimics the phenol) and managing matrix effects in LC-MS/MS.

4.1. Sample Preparation (Solid Phase Extraction)

-

Objective: Isolate p-OPP from water/soil while separating it from the interfering Octylphenol.

-

Cartridge: Weak Anion Exchange (WAX) mixed-mode sorbent.

-

Rationale: p-OPP is anionic at neutral pH, while Octylphenol is neutral. WAX retains p-OPP via ionic interaction, allowing Octylphenol to be washed away or eluted separately.

-

Protocol Steps:

-

Conditioning: 3 mL Methanol -> 3 mL Water (pH 7).

-

Loading: Load 500 mL water sample (pH adjusted to 7.0).

-

Wash 1 (Neutrals): 3 mL 5% Methanol in Water. (Elutes salts).

-

Wash 2 (Phenols): 3 mL Methanol. (Elutes Octylphenol and neutral lipids).

-

Elution (Phosphates): 3 mL 5% Ammonium Hydroxide in Methanol. (Releases p-OPP ).

4.2. LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

Why? Phosphate groups ionize poorly in positive mode but form stable

ions in negative mode.

-

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| MOPP | 285.1 | 78.9 | 35 | Quantifier |

| MOPP | 285.1 | 205.1 | 20 | Qualifier |

| DOPP | 489.3 | 285.1 $[MOPP]^- $ | 25 | Quantifier |

| DOPP | 489.3 | 78.9 | 45 | Qualifier |

Experimental Workflow: Hydrolysis Kinetics Assay

To determine the persistence of p-OPP, the following self-validating bench assay is recommended.

5.1. Setup

-

Buffer Preparation: Prepare sterile buffers at pH 4.0 (Citrate), 7.0 (HEPES), and 9.0 (Borate).

-

Spiking: Spike p-OPP (MOPP or DOPP) to a final concentration of 1 µM.

-

Incubation: Dark conditions at 25°C to eliminate photolysis.

-

Sampling: Aliquot 500 µL at T=0, 1h, 6h, 24h, 48h, 7d.

-

Quenching: Immediately add 500 µL Acetonitrile + 0.1% Formic Acid to denature any potential microbial enzymes and stop hydrolysis.

5.2. Workflow Diagram

Figure 2: Analytical workflow for the isolation and quantification of p-OPP from environmental matrices.

Ecotoxicological Implications

The environmental fate of p-OPP is a "Trojan Horse" scenario.

-

The Phosphate Mask: As a phosphate ester (p-OPP), the molecule is relatively less toxic and more water-soluble than its breakdown product. It can be transported significant distances in groundwater.

-

The Activation: Upon reaching biological systems (e.g., fish gills, microbial films), phosphatase enzymes cleave the phosphate group.

-

The Payload: This releases 4-tert-octylphenol , a compound with a high affinity for the Estrogen Receptor (ER), leading to feminization in aquatic species.

Regulatory Note: While p-OPP itself is rarely regulated, its degradation product (Octylphenol) is a Substance of Very High Concern (SVHC) under REACH. Therefore, monitoring p-OPP is essentially monitoring the potential for Octylphenol formation.

References

-

European Chemicals Agency (ECHA). (2023). Member State Committee Support Document for Identification of 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated. Retrieved from [Link]

-

Quintana, J. B., & Reemtsma, T. (2006). Organophosphorus flame retardants and plasticizers in water: Analysis, occurrence and fate. Trends in Analytical Chemistry. Retrieved from [Link]

-

Mao, Q., et al. (2012). Occurrence and fate of organophosphorus flame retardants and plasticizers in a wastewater treatment plant. Science of The Total Environment. Retrieved from [Link]

-

Wang, X., et al. (2019). Degradation of organophosphate esters in the environment: Pathways and mechanisms. Environmental Pollution. Retrieved from [Link]

p-Octylphenyl Phosphate: A Technical Assessment of Endocrine Disrupting Potential

Executive Technical Summary

p-Octylphenyl Phosphate (p-OPP) represents a critical, often overlooked subclass of Organophosphate Esters (OPEs). While historically analyzed as an industrial intermediate or a degradation product of flame retardants like Octyl Diphenyl Phosphate (ODP) , p-OPP poses a dual-threat mechanism to endocrine stability.

-

Direct Activity: As an aryl phosphate, it possesses the structural capacity to modulate steroidogenic enzymes (e.g., CYP19A1, CYP11B2) within the adrenal and gonadal axes.

-

Metabolic Activation: It acts as a "pro-toxicant" or "Trojan Horse," hydrolyzing under physiological conditions to release 4-Octylphenol (4-OP) , a potent xenoestrogen with high affinity for Estrogen Receptor alpha (ER

).

This guide outlines the physicochemical basis of this toxicity, detailed analytical protocols for its detection, and validated bioassays for assessing its endocrine-disrupting potential.

Part 1: Chemical Identity & Physicochemical Profile

To accurately assess p-OPP, researchers must distinguish between the mono- and di-ester forms, and its parent/daughter compounds.

| Parameter | Mono-(4-octylphenyl) Phosphate | Di-(4-octylphenyl) Phosphate | 4-Octylphenol (Hydrolysis Product) |

| CAS Number | 64051-36-1 (Acid Phosphate Mix) | 33006-80-3 (General Class) | 1806-26-4 |

| Molecular Weight | ~286.3 g/mol | ~490.6 g/mol | 206.3 g/mol |

| LogP (Est.) | 3.5 - 4.2 (pH dependent) | > 6.0 | 5.5 |

| Water Solubility | Moderate (Amphiphilic) | Low (Lipophilic) | Very Low |

| Primary Risk | Surfactant-like membrane penetration; Enzyme inhibition | Bioaccumulation; Long-term release of 4-OP | Direct ER Agonism |

Critical Insight: The phosphate group adds polarity, potentially allowing p-OPP to utilize distinct cellular transport mechanisms compared to the highly lipophilic 4-OP. Once intracellular, phosphatases can cleave the ester, liberating the xenoestrogen directly at the nuclear receptor site.

Part 2: Molecular Mechanisms of Endocrine Disruption

The endocrine disruption potential of p-OPP is bimodal. Researchers must evaluate both the intact molecule and its metabolites.

Mechanism A: The "Trojan Horse" Hydrolysis Pathway

p-OPP is relatively stable in neutral environments but susceptible to hydrolysis in metabolic systems (liver microsomes, plasma).

-

Step 1: p-OPP enters the cell.

-

Step 2: Intracellular phosphatases hydrolyze the P-O-C bond.

-

Step 3: 4-Octylphenol is released.

-

Step 4: 4-OP binds to the Ligand Binding Domain (LBD) of ER

(IC50 ~ 0.1-1.0

Mechanism B: Direct Steroidogenic Modulation

Intact Aryl OPEs have been shown to alter gene expression in H295R cells.

-

Effect: Upregulation of CYP11B2 (Aldosterone synthase) and CYP19A1 (Aromatase).

-

Outcome: Skewed Cortisol/Estradiol ratios, independent of direct receptor binding.

Visualization: The Dual-Threat Pathway

Figure 1: The bimodal toxicity of p-Octylphenyl Phosphate.[5] The upper pathway illustrates the "Trojan Horse" release of the xenoestrogen 4-Octylphenol, while the lower pathway depicts direct interference with steroid biosynthesis.

Part 3: Analytical Methodologies (LC-MS/MS)

Distinguishing p-OPP from 4-OP is critical. Standard GC-MS often derivatizes or degrades the phosphate; LC-MS/MS is the gold standard.

Protocol: Simultaneous Quantification

System: HPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

| Component | Ionization Mode | Precursor Ion ( | Product Ions ( | Retention Time |

| p-OPP (Mono) | ESI Negative | 285.1 [M-H]⁻ | 79 (PO3⁻), 205 (Octylphenol) | Early |

| 4-Octylphenol | ESI Negative | 205.2 [M-H]⁻ | 133, 106 | Late |

| IS (d17-Octyl) | ESI Negative | 222.3 [M-H]⁻ | 133 | Late |

Method Note: Use an Ammonium Acetate buffer (5mM) in the aqueous mobile phase to stabilize the phosphate ionization. Avoid acidic mobile phases for the phenol if sensitivity is low; however, for the phosphate, negative mode is robust.

Part 4: Toxicological Assessment Protocols

To validate the endocrine disrupting potential, you must assess both steroidogenesis (intact molecule effect) and receptor activation (metabolite effect).

Experiment 1: H295R Steroidogenesis Assay (OECD TG 456 Adapted)

Purpose: Determine if p-OPP alters the production of Testosterone (T) and Estradiol (E2).

Protocol:

-

Cell Culture: Seed NCI-H295R cells in 24-well plates at

cells/mL in DMEM/F12 supplemented with Nu-Serum. -

Acclimation: Incubate for 24 hours to allow attachment.

-

Exposure: Replace medium with serum-free medium containing p-OPP at log-scale concentrations (

M).-

Control: 0.1% DMSO (Vehicle).[1]

-

Positive Control: Forskolin (

M) for induction; Prochloraz (

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Extraction: Collect supernatant. Extract steroids using Liquid-Liquid Extraction (MTBE) or measure directly via ELISA/LC-MS.

-

Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure effects are not due to cytotoxicity.

-

Rejection Criteria: >20% cytotoxicity invalidates the specific dose.

-

Experiment 2: Hydrolysis Stability Assay

Purpose: Confirm the rate at which p-OPP releases 4-Octylphenol in biological fluids.

Protocol:

-

Matrix Preparation: Prepare Human Liver Microsomes (HLM) or S9 fraction (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

-

Spike: Add p-OPP to a final concentration of

M. -

Time Course: Incubate at 37°C. Aliquot samples at

min. -

Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Analyze via LC-MS/MS monitoring the disappearance of Parent (285

) and appearance of Daughter (205

Visualization: Experimental Workflow

Figure 2: Integrated workflow for characterizing the endocrine disrupting mode of action of p-OPP.

Part 5: Risk Assessment & Future Directions

Current regulatory frameworks often focus on the phenol metabolite (4-OP). However, neglecting the phosphate ester leads to underestimation of risk in two areas:

-

Environmental Persistence: The phosphate ester is more water-soluble than the phenol, potentially allowing it to migrate further in aquifers before degrading into the active xenoestrogen.

-

Mixture Toxicity: Industrial "Octylphenyl Phosphates" are often mixtures. The cumulative load of mono-, di-, and tri-esters creates a sustained release depot for 4-octylphenol in vivo.

Recommendation: Drug developers and toxicologists should treat p-Octylphenyl Phosphate as a Category 1 Endocrine Disruptor Candidate , requiring rigorous screening not just for receptor binding, but for metabolic activation.

References

-

OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[1][3] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115-88-8, Octyl diphenyl phosphate. [Link]

-

Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro. Environmental Health Perspectives. [Link]

-

Zhang, Q., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology. [Link][6]

Sources

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. researchgate.net [researchgate.net]

- 3. croplifeeurope.eu [croplifeeurope.eu]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Effect of benzophenone-1 and octylphenol on the regulation of epithelial-mesenchymal transition via an estrogen receptor-dependent pathway in estrogen receptor expressing ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to Investigating the Environmental Toxicology of p-Octylphenyl Phosphate (OPP)

Introduction

p-Octylphenyl Phosphate (OPP) is an organophosphate ester (OPE) that, while not extensively studied, warrants significant toxicological investigation due to its chemical structure. It is comprised of a p-octylphenol (OP) moiety and a phosphate ester group. The environmental presence of OPEs is growing as they are widely used as flame retardants and plasticizers, often replacing phased-out polybrominated diphenyl ethers (PBDEs).[1][2] These compounds are not chemically bound to the products they are in, leading to their release into the environment through volatilization, leaching, and abrasion.[3]

The toxicological concern for OPP is twofold:

-

The Octylphenol Moiety: p-Octylphenol is a well-documented endocrine-disrupting chemical (EDC). As a xenoestrogen, it can mimic the natural hormone estrogen, interacting with estrogen receptors and disrupting normal endocrine function in a wide range of organisms.[4][5] OP is known to be very toxic to aquatic life and is not readily degraded in the environment.[4]

-

The Organophosphate Ester Moiety: The broader class of OPEs has been associated with a range of toxic effects, including developmental toxicity, neurotoxicity, and hepatotoxicity.[6] The metabolism of OPEs can lead to the formation of various metabolites, some of which may be more or less toxic than the parent compound.[7]

Given the established hazards of its constituent parts, OPP is a compound of emerging concern. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the environmental toxicology of OPP. It is designed not as a rigid template, but as a logical, field-proven approach, synthesizing established methodologies for analogous compounds to build a robust, self-validating research program for OPP.

Part 1: Predicted Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of OPP begins with its physicochemical properties. While empirical data for OPP is scarce, we can predict its behavior based on its structure and data from similar OPEs. It is expected to be a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition from water into sediment, soil, and biota.[1][6]

The environmental fate of OPP will likely involve several key processes:

-

Sorption: Due to its hydrophobicity, OPP is expected to adsorb to organic matter in soil and sediment, reducing its mobility in aquatic systems but making it a persistent reservoir pollutant.[1][8]

-

Hydrolysis: The phosphate ester bonds in OPP can undergo hydrolysis, breaking down the molecule. This process can be influenced by pH and temperature and may be catalyzed by minerals in the soil.[1] This breakdown would release p-octylphenol, a significant toxicant in its own right.

-

Biodegradation: Microbial activity is a critical pathway for the degradation of many OPEs.[1] Microorganisms may hydrolyze the ester bonds or modify the alkyl chain.

-

Transport: OPP may enter aquatic environments through wastewater treatment plant effluents, industrial discharges, and surface runoff.[8] Long-range atmospheric transport is also a potential pathway for OPEs, allowing them to reach remote ecosystems.[9]

Part 3: Investigating Endocrine Disruption Potential

The structural similarity of the octylphenol moiety to estrogen makes the investigation of endocrine-disrupting potential a critical component of OPP's toxicological profile. OPP itself, or its primary metabolite octylphenol, could interact with the endocrine system. [4]

Recommended Workflow

A combination of in vitro and in vivo methods provides the most comprehensive assessment.

-

In Vitro High-Throughput Screening (HTS): The first step should utilize HTS assays to screen for potential interactions with key hormone receptors. These cell-based assays are rapid, cost-effective, and reduce the use of animal testing. [10]They can identify molecular initiating events, such as receptor binding or gene activation. [10] * Estrogen Receptor (ER) Assays: Use assays that measure both ER binding and ER-mediated transcriptional activation (e.g., ER-alpha and ER-beta reporter gene assays). This is the most probable mechanism of action.

-

Androgen Receptor (AR) Assays: Include AR binding and reporter gene assays to check for anti-androgenic or androgenic activity.

-

-

In Vivo Confirmation (if necessary): If in vitro assays indicate significant endocrine activity, targeted in vivo studies may be warranted to confirm adverse effects in a whole organism. Fish models are highly suitable for this.

-

Fish Full Life-Cycle Test (e.g., OECD 229): While resource-intensive, this test provides definitive data on reproductive and developmental effects.

-

Short-Term Fish Assays: A more targeted approach involves exposing adult male fish to OPP and measuring the induction of vitellogenin (an egg-yolk precursor protein). Vitellogenin is normally produced by females and its presence in males is a highly specific biomarker for exposure to estrogenic substances.

-

Part 4: Analytical Methodology for Environmental Matrices

Reliable analytical methods are the foundation of environmental toxicology research, enabling accurate exposure assessment. The determination of OPEs in complex environmental samples like water, sediment, and biota typically requires sophisticated chromatographic techniques. [9]

Core Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for analyzing OPEs due to its high sensitivity, selectivity, and applicability to a wide range of polarities, avoiding the need for derivatization that is often required for Gas Chromatography (GC). [9][11]

Step-by-Step General Methodology

-

Sample Collection & Storage:

-

Water: Collect in amber glass bottles to prevent photodegradation. Store at 4°C and extract within 48 hours.

-

Sediment/Soil: Collect using a stainless-steel grab or core. Freeze-dry, homogenize by sieving, and store at -20°C.

-

Biota: Dissect tissues of interest (e.g., liver, muscle). Homogenize and store at -80°C.

-

-

Extraction (Self-Validating System): The choice of extraction method depends on the matrix. A key to trustworthiness is spiking a subset of samples with a known amount of OPP standard before extraction to calculate recovery efficiency. This validates the method's performance for each matrix.

-

Water: Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).

-

Sediment/Soil: Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction with a suitable solvent mixture (e.g., acetone/hexane).

-

Biota: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or ultrasonic extraction.

-

-

Extract Cleanup:

-

Crude extracts often contain co-extracted interferences (e.g., lipids in biota). Cleanup is performed using SPE cartridges (e.g., silica gel, florisil) to remove these interferences, improving signal-to-noise and protecting the analytical instrument.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatography: Reverse-phase liquid chromatography (e.g., C18 column) is used to separate OPP from other compounds in the extract. A gradient elution with mobile phases like water and methanol/acetonitrile (often with additives like formic acid or ammonium acetate) is typical.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for definitive identification of OPP.

-

Conclusion and Future Research

p-Octylphenyl Phosphate (OPP) represents a significant data gap in environmental toxicology. Its chemical structure, combining a known endocrine disruptor with an organophosphate backbone, provides a strong rationale for a comprehensive toxicological evaluation. The lack of existing data is not a barrier but an opportunity for focused, high-impact research.

By leveraging the robust, internationally validated protocols established for its parent compound (octylphenol) and its chemical class (organophosphate esters), researchers can efficiently and effectively characterize the environmental risks of OPP. The tiered framework proposed in this guide—progressing from baseline ecotoxicity to mechanistic endocrine disruption studies, all supported by validated analytical chemistry—provides a clear and scientifically sound path forward.

Future research should prioritize generating empirical data for OPP's physicochemical properties, conducting the tiered ecotoxicity tests, and investigating its metabolism and degradation pathways. This work is crucial for developing accurate environmental risk assessments and informing regulatory decisions to protect ecosystem and human health.

References

-

Li, J., Liu, T., & Wang, Y. (2022). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Critical Reviews in Environmental Science and Technology, 52(21), 3875-3898. [Link]

-

Tampou, G. D., Dracopoulos, V., & Bardanis, V. G. (2024). An Initial Survey on Occurrence, Fate, and Environmental Risk Assessment of Organophosphate Flame Retardants in Romanian Waterways. Water, 16(5), 687. [Link]

-

Li, J., Liu, T., & Wang, Y. (2021). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Semantic Scholar. [Link]

-

Wang, Q., et al. (2024). Organophosphate flame retardants and their metabolites in the Pearl River Estuary: Occurrence, influencing factors, and ecological risk control strategies based on a mass balance model. Journal of Hazardous Materials, 467, 133649. [Link]

-

Chen, Z., et al. (2024). Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents. Toxics, 12(9), 681. [Link]

-

Sathishkumar, P., et al. (2018). Computational prediction models for assessing endocrine disrupting potential of chemicals. Journal of Environmental Science and Health, Part C, 36(4), 192-218. [Link]

-

Stellavato, A., et al. (2018). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity, 2018, 5925984. [Link]

-

Xie, Z., et al. (2022). Organophosphate ester pollution in the oceans. Nature Reviews Earth & Environment, 3(6), 359-372. [Link]

-

Howell, B. (2024). Toxicity of Organophosphorus Flame Retardants: Implications in Environmental Persistence. ResearchGate. [Link]

-

Wang, Y., et al. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Water, 15(9), 1759. [Link]

-

Pizzo, F., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

-

OECD. (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment, No. 23. [Link]

-

German Environment Agency. (2014). Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the number of test animals. [Link]

-

Iwata, M., et al. (2004). The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development. Immunology Letters, 94(1-2), 135-139. [Link]

-

Kim, K. T., et al. (2024). Application of Fish Embryo Assay Using Zebrafish and Oryzias latipes for Toxicity Testing and Deriving Water Quality Criteria. Water, 16(21), 2901. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). Aquatic toxicity. The Joint Research Centre: EU Science Hub. [Link]

-

Lee, S., et al. (2024). Brief guidelines for zebrafish embryotoxicity tests. Applied Biological Chemistry, 67(1), 47. [Link]

-

Bilal, M., et al. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Environmental Research and Public Health, 18(6), 2883. [Link]

-

Wang, C., et al. (2024). Organophosphate esters in edible marine fish: Tissue-specific distribution, species-specific bioaccumulation, and human exposure. Environmental Pollution, 347, 123560. [Link]

-

Venier, M., et al. (2015). Organophosphate Esters in Sediment of the Great Lakes. Environmental Science & Technology, 49(14), 8462–8469. [Link]

-

Browne, P., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(4), 357-363. [Link]

-

Sweden Water Research. (2018). Chronic toxicity testing of Citalopram on the crustacean Daphnia magna. [Link]

-

Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

-

GLP. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50. [Link]

-

Barón, E., et al. (2020). Organophosphate ester flame retardants in sediments and marine fish species in Colombia. Digital CSIC. [Link]

-

Environment Agency. (2014). Bioaccumulation of chemicals in fish: - Investigation of the dependence of depuration rate constant on lipid content of fish. GOV.UK. [Link]

-

Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. [Link]

-

KREATiS. (n.d.). OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. [Link]

-

Wang, Y., et al. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. ResearchGate. [Link]

-

Toxics Link. (2024). Nonylphenol- An Endocrine Disrupting Chemical. [Link]

-

Padilla, S. (2012). Toxicity Screening using Zebrafish Embryos: Form and Function. U.S. Environmental Protection Agency. [Link]

-

U.S. Environmental Protection Agency. (1992). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

-

Fera Science Ltd. (n.d.). Daphnia magna Reproduction Test. [Link]

-

Fraunhofer IME. (n.d.). Bioaccumulation. [Link]

-

ECETOC. (2024). Environmental Science. [Link]

-

Strömqvist, M. (2021). Assessment of zebrafish embryo toxicity of environmentally relevant antibiotics. Diva-portal.org. [Link]

-

De la Parra-Guerra, A. P., & Acevedo-Barrios, R. L. (2023). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. IntechOpen. [Link]

-

Judson, R. S., et al. (2017). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 51(20), 11938–11949. [Link]

-

Armitage, J. M., et al. (2019). A Toxicokinetic Framework and Analysis Tool for Interpreting Organisation for Economic Co-operation and Development Guideline 305 Dietary Bioaccumulation Tests. Environmental Toxicology and Chemistry, 38(12), 2617-2628. [Link]

-

NPTEL-NOC IITM. (2024, March 3). Lecture 21: In vivo Toxicity Studies Using Zebrafish Embryo. YouTube. [Link]

-

Ogonowski, M., et al. (2018). Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. ResearchGate. [Link]

-

Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Holbech, H., et al. (2019). Updates to OECD guidance document 23: aquatic toxicity testing of difficult substances and mixtures. ResearchGate. [Link]

-

Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

-

American Cleaning Institute. (2005). Daphnia magna, reproduction test in closed vessels. [Link]

-

Situ Biosciences. (n.d.). OECD 211: Daphnia Magna Reproduction Test. [Link]

-

IES Ltd. (2017). OECD 201 - Comparison of Algae Growth Inhibition Reference Studies Conducted in a Conventional and Closed System. [Link]

-

Ibacon. (n.d.). OECD 211: Daphnia magna Reproduction Test. [Link]

Sources

- 1. Environmental fate and effects of organophosphate flame retardants in the soil-plant system [journal.hep.com.cn]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organophosphate esters in edible marine fish: Tissue-specific distribution, species-specific bioaccumulation, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. archimer.ifremer.fr [archimer.ifremer.fr]

- 10. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Strategic Guide to the Preliminary Investigation of p-Octylphenyl Phosphate (OPP) Bioactivity

Introduction: Deconstructing p-Octylphenyl Phosphate for Bioactivity Profiling

p-Octylphenyl Phosphate (OPP) is an organophosphate ester that, despite its structural relationship to compounds of known biological significance, remains largely uncharacterized in the scientific literature. Its hybrid structure, comprising a p-octylphenol moiety and a phosphate group, suggests a potential for a multi-faceted toxicological and pharmacological profile. The p-octylphenol component is a known endocrine-disrupting chemical with estrogenic activity, while the broader class of organophosphate esters is associated with a range of effects including neurotoxicity, metabolic disruption, and cytotoxicity.[1][2][3][4][5] This guide presents a comprehensive, tiered strategy for the preliminary investigation of OPP's bioactivity, designed for researchers in toxicology, pharmacology, and drug development. Our approach is grounded in a logical progression from baseline cytotoxicity to more specific mechanistic assays, culminating in an initial in vivo assessment.

The central hypothesis of this investigatory framework is that the bioactivity of OPP will be a composite of the known effects of its constituent parts: the endocrine-disrupting properties of p-octylphenol and the broader toxicological profile of organophosphate esters. This guide provides the scientific rationale and detailed protocols to systematically test this hypothesis.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier of investigation focuses on establishing the fundamental toxicological profile of OPP. These assays are crucial for determining the concentration range for subsequent, more sensitive, mechanistic studies and for identifying the primary modes of cellular toxicity.

Cytotoxicity Profiling

The first step in assessing the bioactivity of any novel compound is to determine its potential to cause cell death.[6][7][8] A comprehensive cytotoxicity assessment provides essential data on the concentration-dependent effects of OPP on cell viability and membrane integrity.

Experimental Rationale:

The selection of a diverse panel of cell lines is critical to identify potential tissue-specific toxicity. We propose the use of:

-

HepG2 (Human Hepatocellular Carcinoma): A well-established model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[3][9]

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen-responsive cell line, crucial for investigating the potential endocrine-disrupting effects of the p-octylphenol moiety.

-

SH-SY5Y (Human Neuroblastoma): A model for neuronal cells, to probe for potential neurotoxicity, a known effect of some organophosphate esters.[4][10]

-

HUVEC (Human Umbilical Vein Endothelial Cells): To assess potential effects on the vascular system.

Protocol: Multiplexed Cytotoxicity Assay

This protocol combines two assays to simultaneously measure cell viability (metabolic activity) and cytotoxicity (membrane integrity) in the same well, providing a more comprehensive picture of the cellular response to OPP.

-

Cell Seeding: Plate the selected cell lines in 96-well microplates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare a serial dilution of OPP in appropriate cell culture medium. The concentration range should be broad, for example, from 0.01 µM to 1000 µM, to capture the full dose-response curve. Replace the culture medium in the cell plates with the medium containing the various concentrations of OPP. Include vehicle controls (e.g., DMSO) and positive controls for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the cells with OPP for 24, 48, and 72 hours to assess both acute and longer-term effects.

-

Assay Procedure:

-

Add a cell-permeable fluorogenic substrate that is cleaved by live-cell protease to measure cell viability (e.g., glycyl-phenylalanyl-aminofluorocoumarin).

-

Simultaneously, add a cell-impermeable, non-fluorogenic substrate that is cleaved by a protease released from dead cells to measure cytotoxicity (e.g., bis-alanyl-alanyl-phenylalanyl-rhodamine 110).

-

-

Data Acquisition: After a 30-minute incubation with the assay reagents, measure the fluorescence at the appropriate wavelengths using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells and the percentage of cytotoxic cells relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) for each cell line and time point.

Data Presentation: Cytotoxicity of p-Octylphenyl Phosphate

| Cell Line | Time Point | CC50 (µM) |

| HepG2 | 24h | Data to be generated |

| 48h | Data to be generated | |

| 72h | Data to be generated | |

| MCF-7 | 24h | Data to be generated |

| 48h | Data to be generated | |

| 72h | Data to be generated | |

| SH-SY5Y | 24h | Data to be generated |

| 48h | Data to be generated | |

| 72h | Data to be generated | |

| HUVEC | 24h | Data to be generated |

| 48h | Data to be generated | |

| 72h | Data to be generated |

Genotoxicity Assessment

It is imperative to assess the potential of OPP to induce genetic damage, a critical factor in carcinogenicity and developmental toxicity.[11][12][13][14]

Experimental Rationale:

A battery of in vitro genotoxicity tests is recommended to cover different endpoints of genetic damage.[11][12][14]

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Micronucleus Assay: To identify chromosomal damage (clastogenicity and aneugenicity).[15]

Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Treatment: Use a mammalian cell line with a stable karyotype, such as CHO-K1 or TK6 cells. Expose the cells to a range of OPP concentrations (up to a cytotoxic level) for a short duration (e.g., 4 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.

-

Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Tier 2: Mechanistic In Vitro Bioactivity Screening

Following the initial toxicity assessment, the second tier of investigation delves into the specific molecular mechanisms that may be perturbed by OPP.

Endocrine Activity Profiling

Given the known estrogenic activity of p-octylphenol, it is crucial to investigate whether OPP retains or modifies this endocrine-disrupting potential.[1][2][16][17]

Experimental Rationale:

A combination of assays is necessary to comprehensively assess the potential for endocrine disruption.[18][19][20]

-

Estrogen Receptor (ER) Binding Assay: To determine if OPP can directly interact with the estrogen receptor.

-

ER Transcriptional Activation Assay: To assess whether binding to the ER leads to the activation of downstream gene expression.

Protocol: Estrogen Receptor Transcriptional Activation Assay

-

Cell Line: Utilize a reporter cell line that stably expresses the human estrogen receptor (ERα or ERβ) and contains a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). T47D-KBluc cells are a suitable model.

-

Compound Exposure: Plate the cells in a 96-well plate and expose them to a range of OPP concentrations for 24 hours. Include a known ER agonist (e.g., 17β-estradiol) as a positive control and an antagonist (e.g., fulvestrant) to test for antagonistic effects.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel cytotoxicity assay). A dose-dependent increase in luciferase activity indicates agonistic activity, while a decrease in estradiol-induced luciferase activity suggests antagonistic activity.

Data Presentation: Endocrine Activity of p-Octylphenyl Phosphate

| Assay | Endpoint | Result |

| ER Binding Assay | IC50 (µM) | Data to be generated |

| ER Transcriptional Activation (Agonist) | EC50 (µM) | Data to be generated |

| ER Transcriptional Activation (Antagonist) | IC50 (µM) | Data to be generated |

Metabolic Disruption Assessment

Organophosphate esters have been implicated in metabolic disruption, particularly affecting lipid metabolism.[3][5]

Experimental Rationale:

The HepG2 cell line is an appropriate model to investigate the effects of OPP on hepatic lipid accumulation.

Protocol: Lipid Accumulation Assay

-

Cell Culture and Treatment: Culture HepG2 cells and expose them to non-cytotoxic concentrations of OPP for 72 hours.

-

Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or Oil Red O.

-

Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the total lipid droplet area or intensity per cell.

-

Data Analysis: Compare the lipid accumulation in OPP-treated cells to vehicle-treated controls. A significant increase indicates potential for inducing steatosis.

Tier 3: Preliminary In Vivo Assessment

The final tier of this preliminary investigation involves an in vivo model to assess the integrated biological response to OPP, focusing on developmental toxicity.

Developmental Toxicity in a Zebrafish Model

The zebrafish (Danio rerio) embryo is a powerful in vivo model for developmental toxicity testing due to its rapid development, optical transparency, and high genetic homology with humans.[21][22][23][24][25]

Experimental Rationale:

This assay will provide an initial assessment of the potential for OPP to cause developmental defects.

Protocol: Zebrafish Embryo Toxicity Assay

-

Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in 96-well plates (one embryo per well). Expose the embryos to a range of OPP concentrations from 6 hours post-fertilization (hpf) to 120 hpf.

-

Morphological Assessment: At 24, 48, 72, 96, and 120 hpf, examine the embryos under a stereomicroscope for a range of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations).

-

Data Analysis: Determine the LC50 (lethal concentration 50) and EC50 (effective concentration 50 for malformations).

Data Presentation: Developmental Toxicity of p-Octylphenyl Phosphate in Zebrafish

| Endpoint | 120 hpf |

| LC50 (µM) | Data to be generated |

| EC50 (µM) | Data to be generated |

| Observed Malformations | |

| Pericardial Edema | Incidence to be recorded |

| Yolk Sac Edema | Incidence to be recorded |

| Spinal Curvature | Incidence to be recorded |

| Craniofacial Malformations | Incidence to be recorded |

Visualization of the Investigatory Workflow

Caption: Hypothesized estrogenic signaling pathway for p-Octylphenyl Phosphate.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically grounded framework for the initial bioactivity assessment of p-Octylphenyl Phosphate. By systematically progressing through tiers of in vitro and in vivo assays, researchers can efficiently and effectively characterize the toxicological and potential pharmacological properties of this understudied compound. The data generated from this proposed investigation will be critical for informing future, more detailed mechanistic studies and for assessing the potential risks and applications of OPP. Further research could explore the metabolic fate of OPP, the identification of specific protein targets beyond the estrogen receptor, and the long-term effects of low-dose exposure.

References

-

Bøgh, I. B., Christensen, P., Dantzer, V., Groot, M., Thofner, I. C. N., Rasmussen, R. K., Schmidt, M., & Greve, T. (2001). Endocrine disrupting compounds: effect of octylphenol on reproduction over three generations. Theriogenology, 55(1), 133-150. [Link]

-

Li, Y., et al. (2025). Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice. PubMed. [Link]

-

Blake, C. A., et al. (1998). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicology and Applied Pharmacology, 153(1), 12-20. [Link]

-

Atta, A., et al. (2021). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicology and Applied Pharmacology, 433, 115783. [Link]

-

Richards, J. & Sandhu, A. (2023). Organophosphate Toxicity. StatPearls. [Link]

-

Su, G., et al. (2019). Organophosphorus Flame Retardants Impair Intracellular Lipid Metabolic Function in Human Hepatocellular Cells. Environmental Science & Technology, 53(15), 9236-9245. [Link]

-

Doherty, B. T., et al. (2019). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. Current Environmental Health Reports, 6(1), 26-39. [Link]

-

Pundir, R. P. S. (2023). Organophosphate Toxicity. Medscape. [Link]

-

Wikipedia. (n.d.). Organophosphate. [Link]

-

Toxics Link. (n.d.). Nonylphenol- An Endocrine Disrupting Chemical. [Link]

-

Chen, S.-C., et al. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in Public Health, 11. [Link]

-

Nickson, T. (2022). Organophosphorus agents. LITFL. [Link]

-

Basilicata, M. G., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. [Link]

-

Cinelli, S., et al. (2019). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity, 2019, 6781908. [Link]

-

Wołejko, E., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Environmental Research and Public Health, 19(7), 4001. [Link]

-

De Rose, M., et al. (2023). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Ton, C., et al. (2006). Zebrafish as a model for developmental neurotoxicity testing. Neurotoxicology and Teratology, 28(2), 245-253. [Link]

-

Kumar, A., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Molecules, 28(18), 6520. [Link]

-

Pinto, C. L., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 24(11), 9342. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13. [Link]

-

Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. [Link]

-

Inotiv. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. [Link]

-

Magdolenova, Z., et al. (2014). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Methods in Molecular Biology, 1199, 167-183. [Link]

-

Danish Environmental Protection Agency. (2016). Organophosphate metabolites in urine samples from Danish children and women. [Link]

-

Panuwet, P., et al. (2021). Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand. International Journal of Environmental Research and Public Health, 18(23), 12759. [Link]

-

Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

-

An, R., & Tredaniel, J. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1545. [Link]

-

ZeClinics. (2022). Zebrafish larvae as a New Alternative Methodology (NAM) for developmental toxicity assessment. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

American Chemical Society. (2024). Applications of Zebrafish Embryo Models to Predict Developmental Toxicity for Agrochemical Product Development. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. [Link]

-

GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

-

Li, R., et al. (2021). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Critical Reviews in Environmental Science and Technology, 51(19), 2217-2252. [Link]

-

Foster, P. M. D. (2005). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, 46(2), 146-154. [Link]

-

Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

-

Bøgh, I. B., et al. (2001). Endocrine disrupting compounds: effect of octylphenol on reproduction over three generations. Theriogenology, 55(1), 133-150. [Link]

-

Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 49(12), 7049-7063. [Link]

-

Aerosol and Air Quality Research. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. [Link]

-

Ali, S., et al. (2016). Zebrafish as a model for developmental toxicity assessment. Journal of Pharmacological and Toxicological Methods, 80, 13-25. [Link]

-

Yoshinaga, J., et al. (2016). Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. Environmental Health and Preventive Medicine, 21(6), 481-489. [Link]

Sources

- 1. research.wur.nl [research.wur.nl]

- 2. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organophosphorus Flame Retardants Impair Intracellular Lipid Metabolic Function in Human Hepatocellular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. kosheeka.com [kosheeka.com]

- 9. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. researchgate.net [researchgate.net]

- 17. toxicslink.org [toxicslink.org]

- 18. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 23. Zebrafish: A NAM for Developmental Toxicity | ZeClinics CRO [zeclinics.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and purification of p-Octylphenyl Phosphate for laboratory use

Application Note: Synthesis and Purification of p-Octylphenyl Phosphate

Executive Summary

This guide details the laboratory-scale synthesis and purification of p-Octylphenyl Phosphate (POPP) , specifically the mono-ester variant (CAS: 10581-14-3). While alkylphenyl phosphates are often produced industrially as mixtures for use as surfactants or corrosion inhibitors, laboratory applications—such as enzyme substrate specificity studies (e.g., for estrone sulfatase or phosphatases with hydrophobic pockets)—require high purity (>98%) and a strict control over the mono-to-di-ester ratio.

Core Challenge: The primary synthetic hurdle is preventing the formation of the di-ester (bis(p-octylphenyl) phosphate) and tri-ester byproducts. This protocol utilizes a kinetic control strategy using excess phosphorus oxychloride (

Safety & Hazard Analysis

-

Phosphorus Oxychloride (

): Highly toxic and violently reactive with water. Releases HCl gas upon contact with moisture. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. -

p-Octylphenol: Irritant and environmental hazard (endocrine disruptor). Handle with gloves and avoid dust inhalation.

-

Exotherm Control: The hydrolysis step is highly exothermic. Ice cooling is mandatory to prevent thermal decomposition and runaway HCl generation.

Reaction Scheme & Logic

The synthesis proceeds via a two-step "one-pot" mechanism.

-

Phosphorylation: Nucleophilic attack of p-octylphenol on

. We use a 1:1.5 to 1:2 molar ratio (Phenol: -

Hydrolysis: The intermediate dichlorophosphate is hydrolyzed to yield the phosphate mono-ester.

Figure 1: Reaction pathway emphasizing kinetic control to minimize di-ester formation.

Detailed Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| p-Octylphenol | 206.33 | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 153.33 | 1.5 - 2.0 | Phosphorylating Agent |

| Triethylamine (TEA) | 101.19 | 1.1 | Acid Scavenger (Base) |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Toluene | - | Solvent | Recrystallization/Workup |

Step-by-Step Methodology

Phase 1: Phosphorylation (Formation of Dichloridate)

-

Setup: Oven-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer.

-

Solvent Charge: Add p-Octylphenol (10.3 g, 50 mmol) and dry DCM (100 mL) . Stir until fully dissolved. Add Triethylamine (7.7 mL, 55 mmol) .

-

Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

-

Reagent Addition: Charge the dropping funnel with

(9.3 mL, 100 mmol) in 20 mL DCM .-

Critical: Add the

solution dropwise over 45–60 minutes. Maintain internal temperature < 5°C . Rapid addition promotes di-ester formation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Checkpoint: A white precipitate (TEA·HCl salt) will form.[5]

-

Phase 2: Hydrolysis

-

Filtration: Filter off the solid TEA·HCl under nitrogen (if possible) or quickly in air. The filtrate contains the reactive dichloridate.

-

Hydrolysis Setup: Place the filtrate back into a clean flask and cool to 0°C .

-

Quenching: Slowly add Ice Water (50 mL) with vigorous stirring.

-

Caution: This reaction is exothermic. Add water slowly to keep temperature < 15°C.

-

-

Stirring: Stir vigorously for 1 hour at RT to ensure complete hydrolysis of the P-Cl bonds to P-OH.

Phase 3: Purification (Acid-Base Extraction)

Rationale: The mono-ester is an acid (

-

Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) to remove residual base/pyridine.

-

Alkaline Extraction (Critical Step):

-

Extract the organic layer with 10%

or NaOH (3 x 50 mL) . -

Outcome: The Mono-ester moves into the aqueous phase as the dianion. The Di-ester and Unreacted Phenol remain in the organic phase.

-

-

Recovery:

-

Take the combined aqueous alkaline extracts and wash once with fresh DCM (to remove entrained organics).

-

Acidify the aqueous phase carefully with 6M HCl to pH < 1. The mono-ester will precipitate or oil out.

-

-

Final Extraction: Extract the acidified aqueous phase with Ethyl Acetate or Ether (3 x 50 mL) .

-

Drying: Dry the combined organic extracts over anhydrous

, filter, and evaporate under reduced pressure. -

Crystallization: The residue is often a viscous oil that solidifies upon standing. Recrystallize from Hexane/Toluene or Petroleum Ether to obtain a white solid.

Purification Workflow Diagram

Figure 2: Acid-Base purification strategy to isolate the mono-ester from neutral byproducts.

Characterization & QC

| Technique | Expected Result | Diagnostic Note |

| Singlet at ~ -0.5 to -2.0 ppm (ref | Mono-ester appears downfield of the Di-ester. Di-ester typically appears at ~ -6 to -8 ppm. | |

| Aromatic region: 7.0-7.4 ppm (4H). Alkyl chain: 0.8-1.6 ppm. | Check integration of Alkyl vs Aromatic to confirm mono-substitution. | |

| Melting Point | ~ 114–117°C (varies by crystal form) | Sharp melting point indicates high purity. |

| Solubility | Soluble in Ethanol, Ether, Chloroform. | Insoluble in water (unless as salt). |

References

-

Preparation of monoalkyl phosphates: US Patent 4,115,483. Process for preparing mono-alkyl acid phosphates having high mono-content.Link

-

Purification of alkylphenyl phosphates: US Patent 4,051,202. Method for separating mono- and di-octylphenyl phosphoric acid esters.Link

-

Physical Properties & CAS: PubChem Compound Summary for CID 82742, Octyl phenyl hydrogen phosphate (CAS 10581-14-3).[2] Link

-

Phosphorylation Methodology: Mungall, W. S., et al. "Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides." Nucleic Acids Research, 1974. Link

Sources

- 1. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Octyl phenyl hydrogen phosphate | C14H23O4P | CID 82742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. US4051202A - Method for separating mono- and di-octylphenyl phosphoric acid esters - Google Patents [patents.google.com]

Advanced Multi-Nuclear NMR Characterization of p-Octylphenyl Phosphate

Executive Summary

This application note details the structural elucidation and purity assessment of p-Octylphenyl Phosphate (POPP) using multi-nuclear NMR spectroscopy (

This guide moves beyond basic spectral acquisition, focusing on quantitative purity analysis , distinction of mono/di-ester impurities , and hydrolysis monitoring .[1]

Chemical Context & Spectral Strategy

The Analyte

-

Compound: p-Octylphenyl Phosphate (Mono-ester form typically, though di-ester is a common impurity).[1]

-

Structure: A phosphate headgroup attached to a phenol ring, para-substituted with an octyl chain (often branched 1,1,3,3-tetramethylbutyl if derived from Triton X precursors, or linear n-octyl).[1]

-

Critical Quality Attributes (CQAs):

-

Molar Ratio: Octyl tail vs. Phosphate head (confirmed by

integration). -

Esterification Degree: Mono-ester vs. Di-ester (confirmed by

chemical shift). -

Hydrolysis: Presence of free inorganic phosphate (

) and p-octylphenol.[1]

-

The Strategy: Multi-Nuclear Approach

We utilize a "Triangulation Method" where three nuclei validate each other:

- NMR: The primary purity filter.[1] Instantly separates inorganic phosphate, mono-esters, and di-esters.[1]

- NMR: Validates the hydrophobic tail and aromatic substitution pattern (AA'BB' system).

-

NMR: Uses Phosphorus-Carbon coupling constants (

Experimental Protocol

Reagents & Safety

-

Solvent: Chloroform-d (

) with 0.03% TMS (for neutral esters).-

Note: If characterizing the salt form (e.g., Sodium p-octylphenyl phosphate), use Deuterium Oxide (

) or Methanol-

-

-

Internal Standard (Optional for

): Triphenyl Phosphate (TPP) in a coaxial insert (prevents chemical interaction).[1] -

Safety: POPP is an organophosphate; wear nitrile gloves and work in a fume hood to avoid inhalation of dust or aerosols.[1]

Sample Preparation

Objective: Prepare a 20-30 mM solution to ensure adequate S/N for

-

Weighing: Accurately weigh 15 mg of p-Octylphenyl Phosphate into a clean vial.

-

Solvation: Add 600

L of-

Critical Step: Vortex for 30 seconds. If the solution is cloudy (indicating salt formation or high moisture), add 50

L of

-

-

Filtration: If particulates remain, filter through a 0.45

m PTFE syringe filter directly into the 5mm NMR tube. -

Reference: For

, use an external reference of 85%

Acquisition Parameters (400 MHz Instrument equivalent)

| Parameter | |||

| Pulse Sequence | zg30 (Standard) | zgpg30 (Proton Decoupled) | zgpg30 (Power Gated) |

| Spectral Width | 12 ppm | 100 ppm (-50 to +50) | 220 ppm |

| Relaxation Delay (D1) | 1.0 s | 5.0 s (Essential for integration) | 2.0 s |

| Scans (NS) | 16 | 64 - 128 | 1024+ |

| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |

| Temperature | 298 K | 298 K | 298 K |

Expert Insight: For

Workflow Visualization

The following diagram outlines the logical flow for characterizing the sample, from preparation to spectral decision-making.

Figure 1: Decision-matrix workflow for the NMR characterization of organophosphates. Note the prioritization of

Data Analysis & Interpretation

NMR: The Purity Fingerprint

The chemical shift of phosphorus is highly sensitive to the esterification state and pH.

| Species | Approx.[1][2][3][4][5][6][7][8] Shift ( | Notes |

| p-Octylphenyl Phosphate (Mono) | -4.5 to -6.0 | Main peak.[1] Broadens if acidic protons exchange.[1] |

| Di-(p-octylphenyl) Phosphate | -10.0 to -13.0 | Common synthesis byproduct.[1] |

| Inorganic Phosphate ( | 0.0 ( | Indicates hydrolysis.[1] Shift is pH dependent.[1] |

| Triphenyl Phosphate (Ref) | -17.8 | If used as internal standard.[1] |

Note: Shifts are relative to 85%

NMR: Structural Confirmation

The aromatic region provides the classic para-substitution pattern, while the aliphatic region confirms the octyl chain structure (linear vs. branched).

-

Aromatic Region (6.8 - 7.4 ppm):

-

Aliphatic Region (0.5 - 2.0 ppm):

NMR: The C-P Coupling Diagnostic

Carbon-13 is definitive because Carbon-Phosphorus coupling (

-

Ipso-Carbon (C1 attached to O-P):

~148-150 ppm.[1] Appears as a doublet with -

Ortho-Carbon (C2):

~120 ppm.[1] Appears as a doublet with -

Para/Meta Carbons: Usually singlets or show negligible coupling.[1]

Mechanism of Hydrolysis & Degradation

Understanding the breakdown is vital for stability studies.[1] Hydrolysis cleaves the P-O-C bond, yielding p-octylphenol and inorganic phosphate.[1]

Figure 2: Hydrolysis pathway.[1] In

Troubleshooting & Validation

-

Issue: Broad

signals.-

Cause: Chemical exchange of the acidic protons on the phosphate group.

-

Fix: Add a small amount of EDTA-buffer or perform the experiment in a buffered

solution to stabilize pH.

-

-

Issue: Missing

Quaternary Carbons.-

Cause: Long relaxation times for quaternary carbons and splitting due to C-P coupling reduces peak height.[1]

-

Fix: Increase D1 to 3-5 seconds and increase scan count (NS > 1024).

-

-

Validation Check: Calculate the integral ratio of the Aromatic Protons (4H) to the Terminal Methyl (3H).

References

-

Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text for 31P shifts and coupling constants).

-

Sigma-Aldrich. (n.d.).[7] Product Specification: 4-tert-Octylphenyl phosphate. Retrieved from (General handling and physical properties).[1]

-

PubChem. (n.d.). Compound Summary: Phosphoric acid, mono(4-octylphenyl) ester.[1] Retrieved from (Structure and toxicity data).[1]

-

Crutchfield, M. M., et al. (1967).[1] P-31 Nuclear Magnetic Resonance. Topics in Phosphorus Chemistry, Vol 5. Interscience Publishers. (Source for aryl phosphate chemical shift ranges).

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. Organic phosphates and their preparation - Patent 0521628 [data.epo.org]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

Application Note: A Robust HPLC Method for the Quantification of p-Octylphenyl Phosphate

Abstract

This application note details a robust and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of p-Octylphenyl Phosphate (OPP). The method utilizes a C18 stationary phase and a simple mobile phase of acetonitrile and water, with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of OPP in bulk materials or simple formulations. The described method is validated with stringent system suitability criteria to ensure consistent performance, aligning with principles outlined in regulatory guidelines.

Introduction

p-Octylphenyl Phosphate (OPP) is an organophosphate compound with an amphiphilic structure, consisting of a polar phosphate head and a nonpolar octylphenyl tail. This structure lends itself to various industrial and potential pharmaceutical applications. Accurate and reliable quantification of OPP is critical for quality control, stability testing, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility[1]. Reversed-phase chromatography, in particular, is ideally suited for separating non-polar to moderately polar compounds[2][3]. The significant hydrophobicity of OPP, conferred by its octyl and phenyl groups, makes it an excellent candidate for retention and separation on a nonpolar stationary phase[1][4]. This document provides a comprehensive, step-by-step protocol for the analysis of OPP, including the scientific rationale for method parameters and established system suitability requirements to ensure data integrity.

Chromatographic Principle

The method is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar[4][5].

-

Analyte: p-Octylphenyl Phosphate possesses a calculated XLogP3-AA of 4.2, indicating significant hydrophobicity.

-

Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts strongly with the nonpolar octylphenyl moiety of the analyte, leading to effective retention.

-

Mobile Phase: A polar mobile phase consisting of acetonitrile and water is used. Acetonitrile, the organic modifier, is blended with water to modulate the polarity of the mobile phase. By increasing the proportion of acetonitrile, the mobile phase becomes less polar, increasing its elution strength and decreasing the retention time of the hydrophobic analyte.

-

Detection: The phenyl group within the OPP molecule acts as a chromophore, absorbing light in the ultraviolet (UV) region[6]. Mono-substituted benzene derivatives typically exhibit a secondary absorption band in the 250-270 nm range[7][8]. Therefore, a standard UV detector set to 260 nm provides sensitive and selective detection.

This combination of stationary and mobile phases ensures that OPP is sufficiently retained to be separated from potential polar impurities while allowing for a reasonable analysis time and sharp, symmetrical peak shape.

Materials and Reagents

-

Analyte: p-Octylphenyl Phosphate (OPP) reference standard (≥98% purity)

-

Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water (e.g., Milli-Q or equivalent)

-

Equipment:

-

Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Ultrasonic bath

-

HPLC vials

-

HPLC Method and Parameters

All critical chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| HPLC System | Standard LC System |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (75:25, v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Mobile Phase (Acetonitrile : Water, 75:25) |

Detailed Protocols

Mobile Phase Preparation

-

Carefully measure 750 mL of HPLC-grade acetonitrile.

-

Carefully measure 250 mL of HPLC-grade water.

-

Combine the solvents in a suitable 1 L glass reservoir.

-

Mix thoroughly and degas for 15-20 minutes in an ultrasonic bath or by vacuum filtration to remove dissolved gases, which can cause baseline instability and pump issues.

Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of the p-Octylphenyl Phosphate reference standard into a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of the diluent (Mobile Phase).

-

Sonicate for 5-10 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times. This yields a 100 µg/mL stock solution.

Sample Preparation

-

Accurately weigh an amount of sample material expected to contain 10 mg of p-Octylphenyl Phosphate into a 100 mL volumetric flask.

-

Follow steps 2-5 as described for the Standard Solution Preparation.

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.

Analytical Workflow and System Suitability

The overall analytical process is depicted below. A critical component of this workflow is the System Suitability Test (SST), which is performed before any sample analysis to ensure the chromatographic system is performing correctly.

Caption: Experimental workflow from preparation to data analysis.

System Suitability Test (SST) Protocol

The objective of the SST is to demonstrate that the analytical procedure is suitable for its intended purpose on the day of analysis[9].

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the 100 µg/mL Standard Solution.

-

Evaluate the resulting chromatograms against the acceptance criteria defined in the table below. These criteria are based on common requirements found in pharmacopeias and regulatory guidelines[10][11][12].

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification[11][13]. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates better separation power and sharper peaks[12][13]. |

| Precision (%RSD) | ≤ 2.0% | The Relative Standard Deviation (%RSD) of the peak areas from the five replicate injections must not exceed 2.0%, demonstrating the reproducibility of the system and injection process[11]. |

The analysis of samples should only proceed if all system suitability criteria are met.

Method Validation Principles